Methyl 2-cyclobutylacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . Another study reported a novel synthesis route for the preparation of monofunctionalized β-cyclodextrin in a single stage .Scientific Research Applications
Cholesterol Manipulation in Cellular Studies
Cyclodextrins, including methylated beta-cyclodextrin, have been utilized to modulate cellular cholesterol content. This manipulation involves cyclodextrins complexed with cholesterol, allowing for precise control over cellular cholesterol levels, ranging from enrichment to depletion. These modifications are instrumental in studying cholesterol's role in cellular functions and the impact of its alterations on various cellular processes (Christian et al., 1997).
Organic Synthesis and Catalysis
Methyl 2-cyclobutylacetate derivatives, such as methylenecyclopropanes, have been shown to undergo transformation into cyclobutenes under palladium catalysis. This reaction highlights the compound's potential in facilitating ring enlargement reactions, which are fundamental in organic synthesis for constructing complex molecular architectures (Shi et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-cyclobutylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)5-6-3-2-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXHANSUXZAOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500902 | |
Record name | Methyl cyclobutylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72306-37-7 | |
Record name | Methyl cyclobutylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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